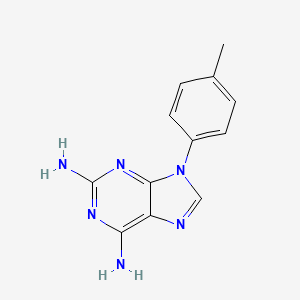
9H-Purine-2,6-diamine, 9-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-Tolyl)-9H-purine-2,6-diamine is an organic compound that belongs to the purine family It features a purine core substituted at the 9-position with a p-tolyl group and at the 2 and 6 positions with amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-Tolyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A substitution reaction is carried out to introduce the p-tolyl group at the 9-position of the purine ring. This can be achieved using a suitable p-tolyl halide and a base.
Industrial Production Methods
Industrial production of 9-(p-Tolyl)-9H-purine-2,6-diamine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(p-Tolyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-(p-Tolyl)-9H-purine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical studies to understand purine metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of 9-(p-Tolyl)-9H-purine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(p-Tolyl)-9H-purine: Lacks the amino groups at the 2 and 6 positions.
2,6-Diaminopurine: Does not have the p-tolyl group at the 9-position.
9-(p-Tolyl)-9H-adenine: Similar structure but with different functional groups.
Uniqueness
9-(p-Tolyl)-9H-purine-2,6-diamine is unique due to the presence of both the p-tolyl group and the amino groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
61971-98-0 |
|---|---|
Formule moléculaire |
C12H12N6 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
9-(4-methylphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6/c1-7-2-4-8(5-3-7)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17) |
Clé InChI |
OOILCYGVLKDEDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


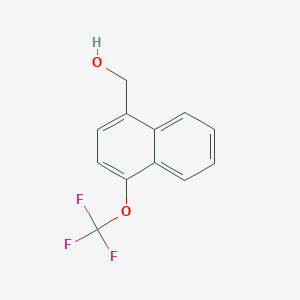
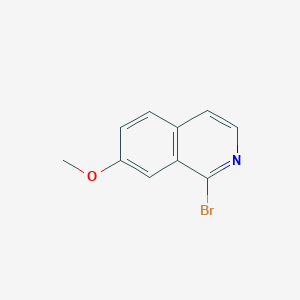
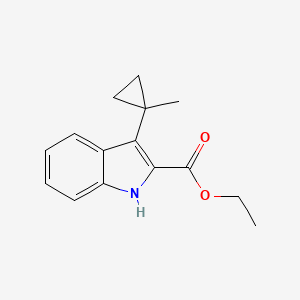

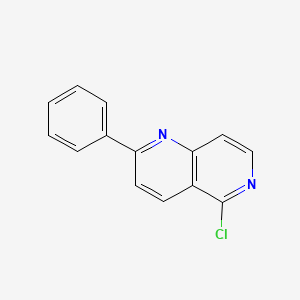

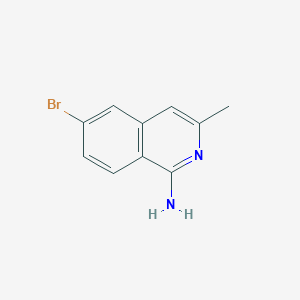

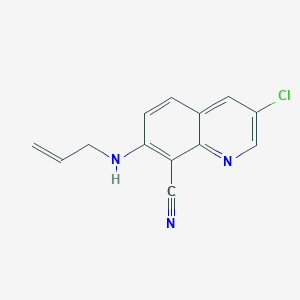

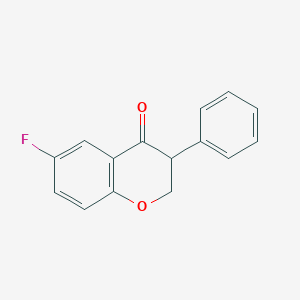
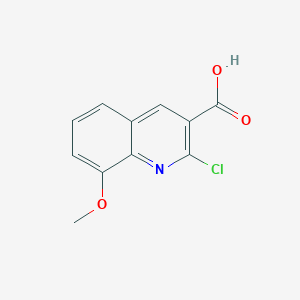
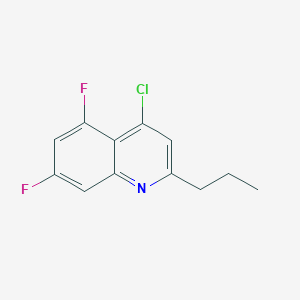
![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
